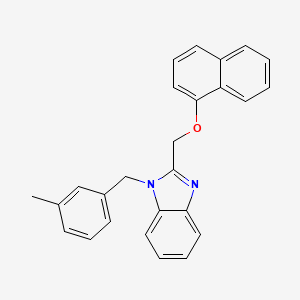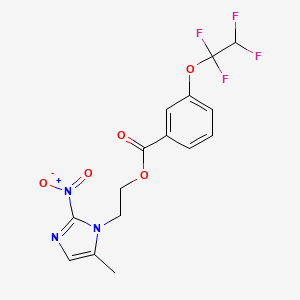![molecular formula C24H24N2O3 B11501937 2-[(phenylcarbonyl)amino]ethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate](/img/structure/B11501937.png)
2-[(phenylcarbonyl)amino]ethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a cycloheptane ring and a phenylformamidoethyl group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or solvent-free reaction conditions to enhance yield and reduce reaction time . These methods are preferred for their efficiency and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-6H,7H,8H,9H,10H-cyclohepta[b]quinoline-11-carboxylic acid
- Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones
Uniqueness
2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE is unique due to its specific structural features, such as the phenylformamidoethyl group and the fused cycloheptane ring
Propriétés
Formule moléculaire |
C24H24N2O3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-benzamidoethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate |
InChI |
InChI=1S/C24H24N2O3/c27-23(17-9-3-1-4-10-17)25-15-16-29-24(28)22-18-11-5-2-6-13-20(18)26-21-14-8-7-12-19(21)22/h1,3-4,7-10,12,14H,2,5-6,11,13,15-16H2,(H,25,27) |
Clé InChI |
YKTWGTTVHJROOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)OCCNC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11501859.png)

![N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11501866.png)
![N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide](/img/structure/B11501874.png)
![N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide](/img/structure/B11501878.png)
![N-(2-chlorobenzyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11501882.png)
![1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester](/img/structure/B11501886.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11501896.png)
![5-methyl-3-phenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501897.png)

![11-(3-ethoxy-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11501919.png)
![1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11501921.png)
![methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11501928.png)
